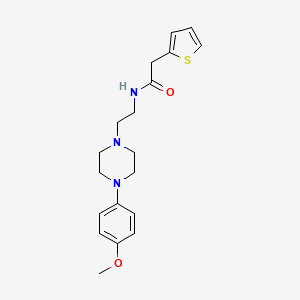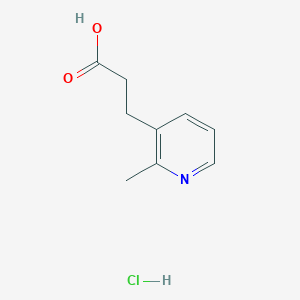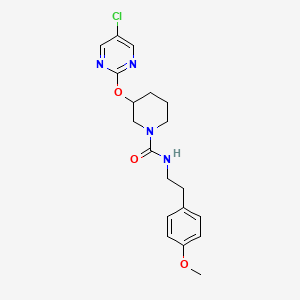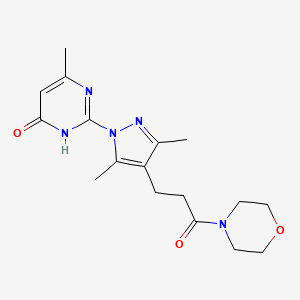
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly referred to as TAP-144, is a synthetic compound that belongs to the class of piperazine derivatives. TAP-144 has been extensively studied for its potential application in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of TAP-144 involves the activation of dopamine D2 and serotonin 5-HT1A receptors. TAP-144 acts as a partial agonist at these receptors, meaning that it does not fully activate them but instead modulates their activity. TAP-144 has been shown to increase dopamine and serotonin release in the brain, leading to increased neurotransmission and modulation of behavior.
Biochemical and Physiological Effects:
TAP-144 has several biochemical and physiological effects, particularly in the central nervous system. TAP-144 has been shown to increase dopamine and serotonin release in the brain, leading to increased neurotransmission and modulation of behavior. TAP-144 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAP-144 is its high affinity for the dopamine D2 and serotonin 5-HT1A receptors, which allows for precise modulation of neurotransmission. TAP-144 is also relatively stable and easy to synthesize, making it a useful tool for scientific research. However, one of the limitations of TAP-144 is its partial agonist activity, which can lead to complex effects on neurotransmission and behavior.
Future Directions
There are several future directions for the study of TAP-144. One potential direction is the development of more potent and selective derivatives of TAP-144, which could be used to further elucidate the role of dopamine and serotonin neurotransmission in behavior and cognition. Another potential direction is the investigation of the long-term effects of TAP-144 on neuronal function and survival, particularly in the context of neurodegenerative diseases. Finally, the development of TAP-144 as a potential therapeutic agent for psychiatric and neurological disorders is an exciting area of future research.
Synthesis Methods
TAP-144 is synthesized through a multi-step process involving the reaction of 4-methoxyphenylpiperazine with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with thiophene-2-carboxylic acid. The final product is obtained through the condensation of the resulting intermediate with acetic anhydride in the presence of a catalyst. The purity and yield of TAP-144 can be increased through the use of various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
TAP-144 has been used in several scientific research studies, particularly in the fields of neuroscience and pharmacology. One of the major applications of TAP-144 is in the study of the central nervous system, particularly in the modulation of dopamine and serotonin neurotransmission. TAP-144 has been shown to have a high affinity for the dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-17-6-4-16(5-7-17)22-12-10-21(11-13-22)9-8-20-19(23)15-18-3-2-14-25-18/h2-7,14H,8-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARHZPIHZMRIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)






![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)



![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
